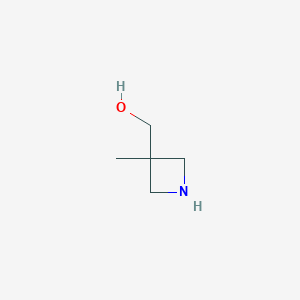

(3-Methyl-3-azetidinyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methylazetidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(4-7)2-6-3-5/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYCFNZZDDLHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Methyl-3-azetidinyl)methanol: A Core Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a cornerstone in contemporary medicinal chemistry.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it a highly sought-after scaffold in the design of novel therapeutics.[2][3] Unlike more flexible chains or larger rings, the constrained nature of the azetidine moiety allows for precise positioning of substituents in chemical space, which can lead to enhanced binding affinity and selectivity for biological targets.[4]

Among the diverse array of functionalized azetidines, (3-Methyl-3-azetidinyl)methanol stands out as a particularly valuable building block. The 3,3-disubstituted pattern introduces a stereochemically defined quaternary center, enriching the molecule's sp³ character—a feature increasingly correlated with success in clinical development.[2] This guide offers a detailed exploration of a robust synthetic pathway to this compound and outlines the comprehensive characterization required to validate its structure and purity, providing researchers with the foundational knowledge to leverage this important intermediate in their drug discovery programs.

Part 1: Synthesis of this compound

The construction of the strained azetidine ring and its subsequent functionalization has historically been a synthetic challenge. Modern methodologies, however, have made these scaffolds more accessible.[3] Key strategies often involve intramolecular cyclizations or the functionalization of a pre-formed azetidine ring.[1]

A reliable and scalable approach to synthesizing this compound involves the reduction of a corresponding 3-methyl-azetidine-3-carboxylate precursor. This method is advantageous due to the commercial availability of related starting materials and the high efficiency of the final reduction step. The following protocol details the final, critical transformation from the ester to the desired primary alcohol.

Experimental Protocol: Reduction of N-Boc-3-methyl-azetidine-3-carboxylate

This protocol describes the reduction of an N-protected methyl ester precursor to (N-Boc-3-methyl-3-azetidinyl)methanol. The Boc (tert-butyloxycarbonyl) protecting group is commonly used for its stability under various reaction conditions and its straightforward removal under acidic conditions.

Step-by-Step Methodology:

-

Reaction Setup: A 250 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is dried in an oven and allowed to cool to room temperature under a nitrogen atmosphere.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF, 50 mL) is added to the flask via cannula. Lithium aluminum hydride (LiAlH₄, 1.5 g, ~40 mmol) is added carefully in portions to the stirred solvent at 0 °C (ice bath).

-

Causality: LiAlH₄ is a potent reducing agent capable of efficiently converting esters to primary alcohols. The reaction is highly exothermic and reactive with protic solvents; therefore, an anhydrous aprotic solvent like THF is essential, and controlled addition at reduced temperature is a critical safety measure.

-

-

Substrate Addition: N-Boc-3-methyl-azetidine-3-carboxylate (4.6 g, 20 mmol), dissolved in 20 mL of anhydrous THF, is added dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 2 hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (1.5 mL), followed by 15% aqueous sodium hydroxide (1.5 mL), and finally, more water (4.5 mL). This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts into a granular, easily filterable solid.

-

Causality: Quenching is the most hazardous step and must be performed with extreme care. The slow, sequential addition of water and NaOH solution safely neutralizes the excess reactive LiAlH₄ and converts the aluminum byproducts into a manageable solid.

-

-

Workup and Isolation: The resulting white suspension is stirred vigorously for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with additional THF (2 x 20 mL).[5] The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc protected product.

-

Deprotection (Optional but often required): The crude N-Boc-(3-methyl-3-azetidinyl)methanol is dissolved in a solution of 4M HCl in 1,4-dioxane (30 mL) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield this compound as its hydrochloride salt, which can be neutralized or used directly.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the hydroxymethyl protons (CH₂OH), and the two sets of inequivalent methylene protons on the azetidine ring. The alcohol and amine protons may appear as broad singlets and their chemical shifts can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of five distinct carbon environments: the methyl carbon, the hydroxymethyl carbon, the two azetidine ring carbons, and the quaternary carbon at the 3-position.

| Data Point | Technique | Expected Result | Interpretation |

| ¹H Chemical Shifts | ¹H NMR (CDCl₃) | δ ~ 1.2 ppm (s, 3H); δ ~ 3.5 ppm (s, 2H); δ ~ 3.6-3.8 ppm (m, 4H); Broad signals for OH/NH | s: singlet for CH₃; s: singlet for CH₂OH; m: overlapping signals for ring CH₂s |

| ¹³C Chemical Shifts | ¹³C NMR (CDCl₃) | δ ~ 25 ppm (CH₃); δ ~ 40 ppm (C-quaternary); δ ~ 55 ppm (Ring CH₂s); δ ~ 70 ppm (CH₂OH) | Confirms the five unique carbon environments in the molecule.[6][7] |

| Molecular Ion | Mass Spec (ESI+) | m/z 102.09 ([M+H]⁺) | Confirms the molecular weight of C₅H₁₁NO (MW: 101.15 g/mol ). |

| Key Fragments | Mass Spec (ESI+) | m/z 84 ([M-H₂O]⁺); m/z 70 ([M-CH₂OH]⁺) | Corresponds to the loss of a water molecule or the hydroxymethyl group.[8] |

| O-H Stretch | IR Spectroscopy | Broad band at 3400-3200 cm⁻¹ | Characteristic of the hydroxyl group involved in hydrogen bonding.[9][10] |

| C-H Stretch | IR Spectroscopy | Sharp bands at 2950-2850 cm⁻¹ | Aliphatic C-H stretching vibrations from methyl and methylene groups. |

| C-O Stretch | IR Spectroscopy | Strong band at 1050-1000 cm⁻¹ | Confirms the presence of the primary alcohol C-O bond.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion ([M+H]⁺) is expected at m/z 102.09, confirming the molecular formula C₅H₁₁NO.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.[9][10] Additionally, characteristic C-H stretching bands around 2900 cm⁻¹ and a strong C-O stretching band near 1050 cm⁻¹ will be present.[9]

References

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Azetidines in medicinal chemistry: emerging applic

- Azetidines in Drug Discovery. PharmaBlock.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. EPFL.

- [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. PMC - NIH.

- CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. docbrown.info.

- Notes on NMR Solvents. University of Wisconsin-Madison.

- Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. scite.ai.

- Infrared spectra of methanol, ethanol, and n-propanol. nist.gov.

- CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. docbrown.info.

- synthesis of Methyl 2-(azetidin-3-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. epfl.ch [epfl.ch]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of (3-Methyl-3-azetidinyl)methanol

Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1] Its unique combination of properties—a strained ring system, inherent three-dimensionality (sp³-rich character), and the ability to serve as a versatile synthetic handle—offers drug designers a powerful tool to overcome challenges in pharmacokinetics and pharmacodynamics.[1] Unlike more conventional ring systems, the conformational rigidity of the azetidine core can enhance binding to biological targets, improve metabolic stability, and increase aqueous solubility, all of which are critical attributes for successful therapeutic agents.[1]

(3-Methyl-3-azetidinyl)methanol is a prime exemplar of this valuable class of building blocks. Possessing a quaternary center that introduces a defined spatial arrangement of its methyl and hydroxymethyl substituents, this molecule offers a unique scaffold for creating novel chemical entities. The tertiary amine provides a basic handle for salt formation and hydrogen bonding, while the primary alcohol presents a site for further functionalization, enabling its incorporation into a diverse range of molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound for researchers engaged in the design and development of next-generation therapeutics.

Part 1: Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a building block is paramount for its effective application in drug design and synthesis. This section details the known and predicted properties of this compound.

Molecular Structure

The structure of this compound features a central, saturated four-membered azetidine ring. The C3 position is substituted with both a methyl group and a hydroxymethyl group, creating a chiral center.

Caption: 2D Structure of this compound.

Summary of Physicochemical Data

| Property | Value | Source/Comment |

| CAS Number | 1458776-01-6 | ChemBridge[2] |

| Molecular Formula | C₅H₁₁NO | ChemBridge[2] |

| Molecular Weight | 101.15 g/mol | ChemicalBook[3] |

| Appearance | Solid | ChemBridge[2] |

| Melting Point | Data not available | Literature search did not yield an experimental value. |

| Boiling Point | Data not available | Literature search did not yield an experimental value. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Based on the polar nature of the molecule (amine and alcohol functional groups). |

| logP (Octanol/Water) | -0.57 | ChemBridge (Calculated)[2] |

| pKa (Conjugate Acid) | ~10.5 - 11.0 (Predicted) | Predicted based on the pKa of azetidine (~11.3)[3] and the electron-donating effects of the alkyl substituents. |

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached via a two-step sequence starting from the commercially available 1-Boc-3-azetidinone. This involves the creation of the C3-quaternary center via a Grignard reaction, followed by the removal of the Boc protecting group.

Synthetic Workflow

Sources

A Researcher's Guide to Sourcing (3-Methyl-3-azetidinyl)methanol hydrochloride: From Supplier Selection to In-House Quality Verification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular frameworks that bestow advantageous physicochemical and pharmacological properties is a constant endeavor. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a "privileged" structure in drug design.[1] Its unique combination of conformational rigidity and chemical stability, positioned between the highly strained aziridines and the more flexible pyrrolidines, permits precise control over the spatial orientation of substituents.[1] This constrained geometry can lead to a significant enhancement in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1]

(3-Methyl-3-azetidinyl)methanol hydrochloride (CAS No. 1458653-12-7) is a key building block that leverages the advantageous properties of the azetidine core. The presence of a hydroxymethyl group provides a reactive handle for further chemical modification, while the methyl group at the 3-position introduces a specific stereochemical and conformational constraint. This guide provides a comprehensive overview for researchers on sourcing this critical intermediate, from identifying and vetting commercial suppliers to establishing a robust in-house quality verification system.

Part 1: Navigating the Commercial Landscape: Identifying Reputable Suppliers

The initial step in procuring this compound hydrochloride is the identification of reliable commercial suppliers. A number of chemical suppliers specialize in providing building blocks for research and development. Based on publicly available information, several companies list this compound or its free base in their catalogs.

Key Commercial Suppliers:

-

Suzhou Sibian Chemical Technology Co., Ltd: A specialized manufacturer of intermediates and heterocyclic building blocks. They list this compound HCl (CAS No. 1458653-12-7) and claim a mature process for mass production with purity up to 99%.[2][3]

-

BLD Pharm: A global supplier of research chemicals, listing this compound hydrochloride (CAS No. 1458653-12-7).[4]

-

Apollo Scientific: A UK-based supplier of fine chemicals for research and development, offering a range of azetidine derivatives.

-

ChemBridge (Hit2Lead): A provider of screening compounds and building blocks for drug discovery, listing the free base, this compound (CAS No. 1458776-01-6), with a stated purity of 95%.[5]

-

Benchchem: A supplier of fine chemicals and research products, listing (3-Methyl-azetidin-3-yl)methanol hydrochloride (CAS No. 1458653-12-7).

It is important to note that availability and stock levels can vary, and researchers should contact suppliers directly for the most current information.

Part 2: The Senior Application Scientist's Perspective: Ensuring Scientific Integrity in Procurement

As a Senior Application Scientist, the focus extends beyond simply finding a supplier. The integrity of your research hinges on the quality of your starting materials. This section delves into the critical aspects of supplier qualification and the implementation of a self-validating system for incoming materials, grounded in the principles of Good Manufacturing Practice (GMP) and established analytical validation guidelines.

The Causality Behind Stringent Supplier Selection

The quality of a pharmaceutical intermediate like this compound hydrochloride directly impacts the purity, stability, and ultimately the clinical efficacy of the final active pharmaceutical ingredient (API).[6] Impurities introduced from starting materials can lead to side reactions, the formation of unwanted byproducts, and potentially toxic impurities in the final drug substance. Therefore, a rigorous supplier vetting process is not merely a procedural formality but a critical risk mitigation strategy.

Supplier Qualification Workflow:

Caption: A flowchart illustrating the key stages of supplier qualification and in-house quality verification for sourcing critical pharmaceutical intermediates.

Deconstructing the Certificate of Analysis (CoA): A Window into Quality

A comprehensive Certificate of Analysis (CoA) is the cornerstone of supplier transparency. It should provide detailed information on the analytical tests performed, the methods used, and the results obtained for a specific batch of the compound.

Table 1: Critical Parameters to Scrutinize in a Certificate of Analysis

| Parameter | Desired Specification | Rationale and Importance |

| Identity | Conforms to structure | Confirmation of the correct molecular structure is paramount. This is typically verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry. |

| Purity (Assay) | ≥98% (for R&D) | A high purity level minimizes the presence of impurities that could interfere with subsequent reactions or biological assays. The method used (e.g., HPLC, GC) should be specified. |

| Water Content | Typically <0.5% | The presence of water can affect the reactivity of the compound and may be detrimental in moisture-sensitive reactions. Karl Fischer titration is the standard method. |

| Residual Solvents | Within acceptable limits | Solvents used in the final purification steps can remain in the material. Their presence and quantity should be determined, often by GC-HS (Headspace Gas Chromatography). |

| Inorganic Impurities | Specified and quantified | Residues from catalysts or reagents used in the synthesis should be monitored. |

Establishing a Self-Validating System: In-House Quality Verification

While a supplier's CoA provides valuable information, it is best practice for research organizations to have a system for independent verification of critical starting materials. This not only confirms the supplier's data but also ensures batch-to-batch consistency. The principles for such a system are outlined in guidelines such as the ICH Q2(R1) "Validation of Analytical Procedures".[7][8]

Step-by-Step Protocol for In-House Quality Verification of this compound hydrochloride:

1. Visual Inspection:

-

Procedure: Upon receipt, visually inspect the container for proper labeling and any signs of damage or contamination. The material should be a white to off-white solid.

-

Causality: This initial check is a simple but important first line of defense against receiving the wrong material or a compromised product.

2. Identity Confirmation via ¹H NMR Spectroscopy:

-

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.[9] The ¹H NMR spectrum provides a unique fingerprint of the molecule based on the chemical environment of its hydrogen atoms.

-

Methodology:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Process the data and compare the resulting spectrum with a reference spectrum or with the expected chemical shifts and splitting patterns for the known structure of this compound hydrochloride.

-

-

Expected ¹H NMR Data (in D₂O, approximate shifts):

-

A singlet for the methyl protons (~1.3-1.5 ppm).

-

A singlet for the hydroxymethyl protons (~3.6-3.8 ppm).

-

Singlets or AB quartets for the azetidine ring protons (~3.8-4.2 ppm).

-

-

Causality: This step unequivocally confirms the identity of the compound, ensuring that the correct material has been received before it is used in any experiments.

3. Purity Assessment by High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a cornerstone of pharmaceutical quality control, used to separate, identify, and quantify each component in a mixture.[1][10] For purity analysis, an HPLC method is developed to separate the main compound from any potential impurities.

-

Methodology (A general starting point, optimization may be required):

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for polar analytes.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) is often suitable for compounds lacking a strong chromophore.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

-

Causality: HPLC provides a quantitative measure of the purity of the material, allowing for the detection and quantification of impurities that may not be visible by NMR. This is critical for ensuring that the material meets the required quality standards for its intended use.

In-House Quality Verification Workflow:

Caption: A workflow diagram for the in-house quality verification of this compound hydrochloride.

Part 3: Synthesis, Potential Impurities, and Data Presentation

A deeper understanding of the synthetic route to this compound hydrochloride can provide valuable insights into potential impurities that may be present in the final product. While specific proprietary synthesis methods may vary between suppliers, a plausible general approach involves the construction of the azetidine ring followed by functional group manipulation.

Plausible Synthetic Approach:

A common strategy for the synthesis of 3-substituted azetidines involves the cyclization of a suitably functionalized open-chain precursor. For this compound, this could involve the intramolecular cyclization of a protected 2-(aminomethyl)-2-methylpropane-1,3-diol derivative. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

Potential Impurities:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Side-Reaction Products: Byproducts from incomplete reactions or alternative reaction pathways.

-

Reagents and Catalysts: Residual reagents, catalysts, or their byproducts used in the synthesis.

-

Solvents: Residual solvents from the reaction and purification steps.

Data Presentation:

For a clear comparison of potential suppliers, all quantitative data should be summarized in a structured table.

Table 2: Hypothetical Comparative Data for this compound hydrochloride from Different Suppliers

| Parameter | Supplier A | Supplier B | Supplier C | In-House Verification |

| Purity (HPLC, %) | 98.5 | 99.2 | 97.8 | 99.1 (from Supplier B) |

| ¹H NMR | Conforms | Conforms | Conforms | Conforms |

| Water Content (%) | 0.3 | 0.1 | 0.6 | 0.15 |

| Major Impurity (%) | 0.4 (unidentified) | 0.2 (starting material) | 0.8 (side-product) | 0.2 (starting material) |

Conclusion: A Foundation of Quality for Innovative Research

The sourcing of high-quality chemical building blocks like this compound hydrochloride is a foundational element of successful drug discovery and development. By moving beyond a simple price-based selection and embracing a scientifically rigorous approach to supplier vetting and in-house quality verification, researchers can significantly mitigate risks and enhance the reliability and reproducibility of their work. This guide provides a framework for establishing such a system, empowering scientists to make informed decisions and build their research on a solid foundation of quality.

References

- [Reserved for future reference]

- [Reserved for future reference]

-

What is HPLC? A Starter Guide Ahead of Your Pharmaceutical Quality Control Course. (2018). AAPS. [Link]

- [Reserved for future reference]

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. [Link]

-

High Performance Liquid Chromatography (HPLC). (n.d.). Pharmaguideline. [Link]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

-

3-Methyl-3-azetidinemethanol HCl CAS NO.1458653-12-7. (n.d.). LookChem. [Link]

-

3-Methyl-3-azetidinemethanol HCl, CasNo. 1458653-12-7. (n.d.). LookChem. [Link]

- [Reserved for future reference]

-

Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). LinkedIn. [Link]

- [Reserved for future reference]

- [Reserved for future reference]

Sources

- 1. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 2. 3-Methyl-3-azetidinemethanol HCl, CasNo.1458653-12-7 Suzhou Sibian Chemical Technology Co., Ltd China (Mainland) [sibian.lookchem.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. You are being redirected... [hit2lead.com]

- 6. tianmingpharm.com [tianmingpharm.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. High Performance Liquid Chromatography (HPLC) | Pharmaguideline [pharmaguideline.com]

- 9. omicsonline.org [omicsonline.org]

- 10. What is HPLC? A Starter Guide Ahead of Your Pharmaceutical Quality Control Course - Oxford College [oxfordedu.ca]

An In-depth Technical Guide to (3-Methyl-3-azetidinyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Methyl-3-azetidinyl)methanol, a valuable building block for medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, this guide synthesizes information from closely related analogues and the parent azetidine heterocycle to provide a thorough understanding of its properties, synthesis, and safe handling.

Chemical Identity and Physicochemical Properties

This compound is a saturated heterocyclic compound containing a four-membered azetidine ring. The presence of both a methyl and a hydroxymethyl group at the 3-position creates a stereocenter, making it a chiral molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1458776-01-6 | Hit2Lead |

| Molecular Formula | C₅H₁₁NO | ChemicalBook |

| Molecular Weight | 101.15 g/mol | ChemicalBook |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | [1-(4-Fluorophenyl)-3-methyl-3-azetidinyl]methanol | Azetidine |

| Physical Form | Not specified (likely a liquid or low-melting solid) | Solid | Liquid |

| Molecular Weight | 101.15 g/mol | 195.23 g/mol | 57.09 g/mol [1] |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Miscible with water |

| pKa (of conjugate acid) | Not available | Not available | 11.3[1] |

The azetidine ring is a strained, four-membered heterocycle that imparts unique conformational rigidity to molecules in which it is incorporated. This feature is highly attractive in drug design as it can lead to improved binding affinity and selectivity for biological targets.[2] The hydroxyl and methyl groups offer points for further chemical modification, making this compound a versatile scaffold.

Synthesis of 3,3-Disubstituted Azetidines: A Representative Protocol

Conceptual Workflow for the Synthesis of a 3,3-Disubstituted Azetidine

Caption: A generalized workflow for the synthesis of 3,3-disubstituted azetidines.

Step-by-Step Methodology:

-

Formation of the Sulfonylhydrazone:

-

To a solution of a suitable sulfonyl chloride (1.0 equivalent) in an appropriate solvent such as tetrahydrofuran (THF) at 0 °C, add hydrazine hydrate (2.5 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by diluting with an organic solvent like ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating in vacuo to yield the sulfonylhydrazide.

-

Dissolve the sulfonylhydrazide in methanol and add the desired ketone (1.0 equivalent). Stir at room temperature until the formation of the sulfonylhydrazone is complete by TLC.

-

-

Generation of the Intermediate and Cyclization:

-

This step typically involves a Shapiro or Bamford-Stevens reaction, where the sulfonylhydrazone is treated with a strong base (e.g., two equivalents of n-butyllithium) in an ethereal solvent like THF at low temperatures (e.g., -78 °C).

-

This generates a vinyllithium species, which can then undergo a series of transformations leading to a carbene or carbenoid.

-

Intramolecular insertion of this reactive intermediate into a C-H bond of a suitably positioned protecting group on the nitrogen can lead to the formation of the azetidine ring.

-

-

Purification:

-

The final product is purified using standard laboratory techniques, such as flash column chromatography on silica gel.

-

It is crucial to note that the specific reagents, solvents, and reaction conditions would need to be optimized for the synthesis of this compound.

Safety Data and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a conservative approach to handling is recommended, based on the known hazards of the parent azetidine ring and related substituted analogues.

Hazard Assessment Based on Analogous Structures:

-

Azetidine: The parent compound is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is also harmful if swallowed.[1][2][4]

-

[1-(4-Fluorophenyl)-3-methyl-3-azetidinyl]methanol: This analogue is classified as a combustible solid.

-

Azetidine Hydrochloride: This salt is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

Inferred Hazard Profile for this compound:

Based on the available data, it is prudent to assume that this compound may be:

-

Flammable: Handle away from heat, sparks, and open flames.

-

A skin and eye irritant/corrosive: Avoid contact with skin and eyes.

-

Harmful if swallowed or inhaled: Use in a well-ventilated area and avoid generating aerosols.

Table 3: Recommended Personal Protective Equipment (PPE) and Handling Precautions

| Precaution | Recommendation |

| Ventilation | Work in a well-ventilated laboratory fume hood. |

| Eye Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge. |

| Handling | Avoid generating dust or aerosols. Grounding and bonding may be necessary to prevent static discharge. Use non-sparking tools. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

First Aid Measures (General Recommendations):

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine motif is of growing interest in medicinal chemistry due to its unique structural and physicochemical properties.[2] The strained four-membered ring provides a degree of conformational constraint that can be advantageous for optimizing ligand-receptor interactions.

Key Advantages of the Azetidine Scaffold:

-

Improved Physicochemical Properties: Incorporation of an azetidine ring can lead to increased aqueous solubility and reduced lipophilicity, which are often desirable properties for drug candidates.[6]

-

Metabolic Stability: The azetidine ring can be more metabolically stable than larger, more flexible aliphatic amines.

-

Novel Chemical Space: Azetidines provide access to novel three-dimensional chemical space, allowing for the design of compounds with unique pharmacological profiles.

This compound as a Building Block:

The bifunctional nature of this compound, with its secondary amine and primary alcohol, makes it a versatile building block for the synthesis of more complex molecules.

Potential Therapeutic Applications:

Derivatives of 3-hydroxymethyl-azetidine have shown promise in various therapeutic areas. For instance, a recent study reported the development of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of polymerase theta (Polθ), a target for anticancer therapy.[5]

Caption: The role of this compound as a scaffold in a drug discovery workflow.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for the synthesis of novel chemical entities with potential therapeutic applications. While detailed safety and property data are currently lacking, a cautious approach based on the known hazards of related compounds is essential for its safe handling. The synthetic methodologies for accessing 3,3-disubstituted azetidines are established, and the unique properties of the azetidine scaffold continue to make it an attractive component in the design of next-generation therapeutics.

References

-

ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

PubChem. Azetidine. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

Sources

A Technical Guide to 3,3-Disubstituted Azetidine Scaffolds: Synthesis, Properties, and Application

Abstract

The azetidine scaffold, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern medicinal chemistry.[1][2][3] Its inherent ring strain (approx. 25.4 kcal/mol) confers a rigid, three-dimensional geometry that is highly sought after in drug design to improve physicochemical properties and explore novel chemical space.[1][4] This guide focuses specifically on the 3,3-disubstituted azetidine core, a pattern that introduces a quaternary stereocenter, providing a unique conformational anchor and a valuable bioisosteric replacement for commonly used groups. We will delve into the synthetic challenges and innovative solutions for accessing this scaffold, analyze its conformational implications, and explore its field-proven applications in drug development, providing researchers with a comprehensive technical resource.

The Strategic Value of the 3,3-Disubstituted Azetidine Core

The azetidine ring occupies a unique space between the highly reactive, unstable aziridine and the more flexible, unreactive pyrrolidine.[1][2] This balance of strain and stability makes it a robust yet synthetically versatile building block.[1] The introduction of two substituents at the C3 position creates a quaternary, or spirocyclic, center that offers distinct advantages:

-

Enhanced Three-Dimensionality (sp³-character): In an era where "flat" molecules are often associated with promiscuous biological activity and poor pharmacokinetic profiles, the defined, non-planar structure of 3,3-disubstituted azetidines provides an excellent strategy to increase the fraction of sp³-hybridized carbons (Fsp³), a key parameter in modern drug design.[4]

-

Conformational Rigidity: The geminal substituents at C3 further restrict the puckering of the already strained four-membered ring, locking the substituents in well-defined spatial vectors.[5] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[5]

-

Metabolic Stability: The quaternary center is sterically shielded and lacks a proton, making it resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[6]

-

Versatile Bioisosterism: The 3,3-disubstituted azetidine motif can serve as a bioisostere for other common chemical groups, such as gem-dimethyl groups, carbonyls, and larger saturated heterocycles like piperidines, offering an alternative with improved properties like aqueous solubility and reduced lipophilicity.[7][8][9]

Despite these benefits, the synthesis of these structures is challenging due to the difficulty of forming a sterically congested quaternary center on a strained ring system.[6][10]

Core Synthetic Strategies and Mechanistic Considerations

The construction of 3,3-disubstituted azetidines can be broadly categorized into two approaches: direct ring formation methods that build the quaternary center during cyclization, and post-functionalization methods that modify an existing azetidine ring.

De Novo Ring Construction

These methods build the strained ring from acyclic or alternative cyclic precursors.

-

[2+2] Cycloadditions: The intermolecular aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine equivalent and an alkene, is a powerful tool for forming four-membered rings.[1][6] Schindler's laboratory reported a visible-light-mediated approach using 2-isoxazoline-3-carboxylates as oxime precursors, activated by an Iridium photocatalyst via triplet energy transfer.[1][11] This method exhibits broad scope and operational simplicity, yielding highly functionalized azetidines.[11]

-

Intramolecular Cyclization: The classical approach involves the intramolecular nucleophilic substitution of a γ-leaving group (e.g., halide, tosylate) by a suitably substituted amine.[6][12] While conceptually simple, this route often requires forcing conditions and can be hampered by competing elimination reactions. The entropic barrier to forming a four-membered ring is significant, making this a less favored route for complex scaffolds.[12]

Functionalization of Pre-formed Scaffolds

Modern synthetic chemistry has increasingly favored modular approaches that introduce the gem-disubstitution pattern onto an existing ring, offering greater flexibility and functional group tolerance.

-

From 3-Monosubstituted Azetidines: Readily available precursors like N-protected 3-azetidinols can be converted into electrophilic intermediates. For example, treatment with a Lewis acid can generate a stabilized azetidine carbocation, which can then be trapped by a wide range of nucleophiles (arenes, thiols, etc.) in a Friedel-Crafts-type reaction to build the second C-C bond at the C3 position.[13][14]

-

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs): Pioneered by the Baran and Aggarwal groups, this is arguably one of the most significant advances in azetidine synthesis.[6] 1-Azabicyclo[1.1.0]butane (ABB) is a highly strained bicyclic amine that acts as a versatile intermediate.[1] Nucleophilic addition to ABB triggers a strain-release ring-opening to form a nucleophilic azetidin-3-yl anion, which can then be trapped with a variety of electrophiles. This strategy allows for a divergent and modular construction of diverse 3,3-disubstituted azetidines.[1][6][14]

-

Modular Synthesis via Azetidinylation Reagents: A recently developed strategy involves the use of "azetidinylation reagents," such as N-Boc-3-aryl-3-(trichloroacetimidate)azetidines.[6][15] These reagents, when activated by a Lewis acid like Sc(OTf)₃, generate an electrophilic azetidine carbocation that reacts with a broad range of nucleophiles, including anilines, indoles, and silyl enol ethers.[6] This method is notable for its mild conditions, broad substrate scope, and modularity, making it highly attractive for library synthesis.[6][15][16]

Below is a diagram illustrating the major synthetic workflows.

Comparison of Synthetic Strategies

| Strategy | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| [2+2] Cycloaddition | Imines (or precursors), Alkenes | Photocatalyst (e.g., Ir), Visible Light | High functional group tolerance, mild conditions.[1][11] | Substrate scope can be limited; may require specialized photochemical equipment. |

| Strain-Release (ABB) | Azabicyclo[1.1.0]butane (ABB) | Nucleophiles, then Electrophiles | Highly modular and divergent, excellent scope.[6][14] | ABB precursor can be highly reactive and requires careful handling. |

| Azetidinylation Reagents | 3-Azetidinols, Nucleophiles | Sc(OTf)₃, Trichloroacetonitrile | Modular, very broad nucleophile scope, mild conditions.[6][15] | Requires pre-synthesis of the activated azetidinyl reagent. |

| Intramolecular Cyclization | γ-Amino halides/alcohols | Base or Activating Agent | Conceptually simple, uses basic starting materials.[12] | Often low yielding, harsh conditions, competing side reactions.[12] |

Conformational Analysis and Its Impact

Unlike the planar cyclopropane or the highly flexible cyclopentane, the azetidine ring adopts a non-planar, puckered conformation to alleviate angle and torsional strain.[17] The introduction of geminal substituents at the C3 position has a profound impact on this conformation.

-

Ring Puckering: The degree of puckering is often described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes.[17] For a 3,3-disubstituted azetidine, the steric bulk of the substituents generally forces a more pronounced and rigid pucker compared to mono-substituted or unsubstituted rings.

-

Vectorial Display of Substituents: This locked conformation means that other substituents on the ring (e.g., at the N1 position) are held in fixed pseudo-axial or pseudo-equatorial orientations. This is critical in drug design, as it controls the three-dimensional presentation of pharmacophoric elements to the target protein, potentially enhancing binding affinity and selectivity.

Definitive conformational analysis relies on experimental techniques like single-crystal X-ray diffraction for solid-state structure and advanced NMR spectroscopy (e.g., NOE experiments) for solution-state conformation, often complemented by computational modeling.[17][18]

Field-Proven Applications in Drug Discovery

The unique properties of the 3,3-disubstituted azetidine scaffold have been successfully leveraged in numerous drug discovery programs.

-

Bioisosteric Replacement: In the development of triple reuptake inhibitors for depression, a chiral 3-oxyazetidine was replaced with a 3-aminoazetidine scaffold, removing the stereocenter while maintaining biological activity through bioisosterism.[9] Spirocyclic azetidines have also been validated as effective bioisosteres for common six-membered heterocycles like morpholine and piperazine in anticancer and antibacterial agents.[7] This strategy allows for the generation of novel, patent-free analogues with similar or improved properties.[7]

-

Improving Physicochemical Properties: The incorporation of an azetidine ring is a known strategy to increase aqueous solubility and reduce lipophilicity (LogP) while improving metabolic stability.[6][8] The polar nitrogen atom and the rigid structure contribute to these favorable changes, which are critical for developing orally bioavailable drugs. Several FDA-approved drugs, such as Baricitinib (a Janus kinase inhibitor) and Cobimetinib (a MEK inhibitor), feature an azetidine motif to enhance their pharmacokinetic profiles.[1][3]

-

Accessing Novel Chemical Space: The challenging synthesis of these scaffolds has historically limited their exploration.[19] With the advent of modern modular synthetic methods, these building blocks are now more accessible, allowing chemists to explore uncharted chemical space and design molecules with novel biological activities.[4][20]

Key Experimental Protocol: Modular Synthesis via Azetidinylation Reagent

The following protocol is adapted from the Sc(OTf)₃-catalyzed synthesis of 3,3-disubstituted azetidines reported by Wang et al., which exemplifies a modern, modular approach.[6]

Objective: To synthesize a 3-aryl-3-amino-azetidine derivative via electrophilic azetidinylation.

Materials:

-

Azetidine trichloroacetimidate ester 1 (e.g., tert-butyl 3-phenyl-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate) (0.20 mmol, 1.0 equiv)

-

Nucleophile 2 (e.g., aniline) (0.30 mmol, 1.5 equiv)

-

Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (9.8 mg, 0.02 mmol, 10 mol%)

-

4Å Molecular Sieves (100 mg, activated)

-

Anhydrous Dichloromethane (CH₂Cl₂) (1.5 mL)

-

Argon atmosphere

Procedure:

-

Preparation: Flame-dry a reaction vial containing a stir bar and 100 mg of 4Å molecular sieves under vacuum. Allow the vial to cool to room temperature and backfill with argon.

-

Reagent Addition: To the prepared vial, add Sc(OTf)₃ (10 mol%), the azetidine trichloroacetimidate ester 1 (0.20 mmol), and the nucleophile 2 (0.30 mmol).

-

Solvent Addition: Add 1.5 mL of anhydrous CH₂Cl₂ via syringe.

-

Reaction: Place the vial in a pre-heated block at 35 °C and stir the reaction mixture.

-

Monitoring: Monitor the consumption of the starting material 1 by Thin Layer Chromatography (TLC) (eluent: petroleum ether/ethyl acetate). The reaction is typically complete within 12 hours.

-

Workup: Upon completion, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to afford the desired 3,3-disubstituted azetidine product.

Causality and Trustworthiness:

-

Sc(OTf)₃: The Lewis acid is crucial for activating the trichloroacetimidate, facilitating its departure and the formation of the key electrophilic azetidin-3-yl carbocation intermediate.[6]

-

Anhydrous Conditions & Molecular Sieves: The reaction involves a carbocation intermediate, which is sensitive to water. Strict anhydrous conditions are necessary to prevent quenching of the cation and hydrolysis of the catalyst, ensuring high yields and reproducibility.[6]

-

Argon Atmosphere: Prevents atmospheric moisture from interfering with the reaction.

-

Excess Nucleophile: Using a slight excess of the nucleophile (1.5 equiv) helps to drive the reaction to completion by ensuring efficient trapping of the transient carbocation.

Future Outlook

The chemistry of 3,3-disubstituted azetidines has advanced remarkably, transforming them from challenging targets into accessible and highly valuable scaffolds. Future research will likely focus on several key areas:

-

Enantioselective Methodologies: While many powerful methods exist, the development of general and practical catalytic enantioselective protocols for constructing chiral-at-carbon 3,3-disubstituted azetidines remains a significant challenge.[1]

-

Novel Activation Strategies: Exploring new ways to generate and functionalize azetidine intermediates, perhaps through photoredox or electrochemical methods, will continue to expand the synthetic toolbox.[6]

-

Broader Applications: As these building blocks become more commercially available and synthetically accessible, their application will undoubtedly expand beyond medicinal chemistry into areas such as agrochemicals, materials science, and organocatalysis.[10][21]

The continued innovation in the synthesis and application of these unique scaffolds ensures that the 3,3-disubstituted azetidine core will remain a cornerstone of molecular design for years to come.

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Azetidine synthesis. Organic Chemistry Portal.

- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.

- Advances in synthesis and chemistry of azetidines | Request PDF.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.

- Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery | Request PDF.

- "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evalu

- “Linear” and “angular” spirocyclic azetidines in drug discovery: state...

- Review of 3-substituted azetidine synthesis methods. Benchchem.

- Examples of azetidine‐based bioisosters | Download Scientific Diagram.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.

- Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific

- Photochemical Flow Synthesis of 3‐Hydroxyazetidines | Request PDF.

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. NIH.

- Azetidines in medicinal chemistry: emerging applic

- Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)

- Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic M

- Azetidines. Enamine.

- A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Deriv

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines - Enamine [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lifechemicals.com [lifechemicals.com]

- 21. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Stability and Reactivity of the Azetidine Ring in (3-Methyl-3-azetidinyl)methanol

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart desirable pharmacokinetic properties and three-dimensional diversity to bioactive molecules.[1][2][3] (3-Methyl-3-azetidinyl)methanol, a key building block, presents a unique case study in the delicate balance between the inherent ring strain that drives its reactivity and the steric and electronic effects of its substituents that govern its stability. This guide provides a comprehensive analysis of this balance, exploring the fundamental principles of azetidine chemistry and their specific application to this 3,3-disubstituted scaffold. We will dissect the mechanistic pathways of its key reactions, from desired N-functionalizations to potential degradation via ring-opening, and provide actionable experimental protocols. This document serves as a technical resource for scientists seeking to effectively incorporate this versatile building block into drug discovery programs while navigating its unique chemical liabilities.

The Strategic Value of this compound in Drug Design

Azetidines occupy a unique chemical space, bridging the high reactivity of three-membered aziridines with the relative inertness of five-membered pyrrolidines.[4][5] This intermediate level of ring strain (approx. 25.4 kcal/mol) makes the azetidine ring stable enough for isolation and handling but reactive enough to undergo specific, strain-releasing transformations under controlled conditions.[4]

The subject of this guide, this compound, is a particularly valuable building block for several reasons:

-

3D Vectorial Exit: The 3,3-disubstituted pattern provides a defined three-dimensional geometry, allowing chemists to project vectors into space to probe protein binding pockets more effectively than with flat aromatic rings.

-

Scaffold Rigidity: The strained ring introduces conformational rigidity, which can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[6]

-

Improved Physicochemical Properties: Incorporation of azetidine motifs has been shown to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles in numerous drug candidates.[2] Recently, derivatives of 3-hydroxymethyl-azetidine have been developed as potent inhibitors of DNA polymerase Theta (Polθ), highlighting the scaffold's relevance in oncology.[7][8]

Core Principles of Stability: A Balance of Strain and Substitution

The chemical behavior of this compound is dictated by two primary factors: the inherent strain of the four-membered ring and the influence of the C3 substituents.

The Role of Ring Strain

The stability of cyclic amines is inversely proportional to their ring strain. The azetidine ring is significantly strained due to the deviation of its internal bond angles from the ideal sp³ bond angle of 109.5°. This strain energy is the primary driving force for the ring-opening reactions discussed later.

| Cyclic Amine | Ring Size | Approximate Strain Energy (kcal/mol) | Relative Stability |

| Aziridine | 3 | 27.7 | Low |

| Azetidine | 4 | 25.4 | Moderate |

| Pyrrolidine | 5 | 5.4 | High |

| Table 1: Comparison of ring strain energies for common saturated nitrogen heterocycles. Data sourced from representative chemical literature.[4] |

This moderate strain makes azetidine a "tunable" scaffold; it is more stable than aziridine, allowing for a wider range of synthetic manipulations without spontaneous decomposition, yet it retains a reactive potential not found in pyrrolidine.[5]

Substituent Effects on the Core Structure

The methyl and hydroxymethyl groups at the C3 position are not mere decorations; they critically influence the ring's stability and puckered conformation.

-

Steric Influence: The presence of two substituents at the same carbon atom can introduce steric hindrance that protects the ring from certain nucleophilic attacks.

-

Electronic Influence: The hydroxymethyl group, with its electronegative oxygen atom, can influence the electron density within the ring through inductive effects. Furthermore, it provides a handle for hydrogen bonding, which can affect solubility and interactions with biological targets.

Caption: Key structural features governing the stability of the title compound.

Reactivity Profile: Navigating Ring-Preserving vs. Ring-Opening Reactions

The utility of this compound hinges on the chemist's ability to selectively perform reactions on the nitrogen or hydroxymethyl group without triggering cleavage of the strained C-N or C-C bonds of the ring.

Ring-Opening Reactions: A Potential Pitfall

The most significant liability of the azetidine scaffold is its susceptibility to ring-opening, particularly under acidic conditions.[6][9][10] This reactivity stems directly from its ring strain.

Mechanism of Acid-Catalyzed Ring-Opening:

-

Protonation: The lone pair of the azetidine nitrogen acts as a Brønsted base, readily accepting a proton from an acidic medium.

-

Activation: This protonation forms a highly strained azetidinium ion. The positive charge on the nitrogen enhances the electrophilicity of the adjacent carbon atoms.

-

Nucleophilic Attack: A nucleophile present in the medium attacks one of the ring carbons in an Sₙ2 fashion, leading to the cleavage of a C-N bond and relieving the ring strain.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to (3-Methyl-3-azetidinyl)methanol for Advanced Research

Introduction: Unveiling the Structural Nuances of a Versatile Azetidine Building Block

(3-Methyl-3-azetidinyl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, four-membered azetidine core, substituted with both a methyl and a hydroxymethyl group, imparts unique three-dimensional characteristics to larger molecules, influencing their pharmacological properties. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in the synthesis of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document goes beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral signatures. The protocols and interpretations presented herein are grounded in established principles of analytical chemistry, ensuring a self-validating and authoritative resource.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (nitrogen and oxygen) and the rigid four-membered ring structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on N1 | ~1.8-2.5 | Broad Singlet | 1H |

| H on C2/C4 | ~3.5-3.8 | Multiplet | 4H |

| H on C6 | ~3.4 | Singlet | 2H |

| H on O7 | ~2.0-3.0 | Broad Singlet | 1H |

| H on C5 | ~1.3 | Singlet | 3H |

Interpretation and Experimental Causality:

-

Azetidine Ring Protons (C2/C4): The protons on the carbons flanking the nitrogen atom are expected to appear as a multiplet in the range of 3.5-3.8 ppm. Their diastereotopic nature, arising from the chiral center at C3, would ideally lead to distinct signals. However, due to potential signal overlap and complex coupling, they are often observed as a multiplet. The deshielding effect of the adjacent nitrogen atom is responsible for their downfield shift.

-

Hydroxymethyl Protons (C6): The two protons of the hydroxymethyl group are predicted to be a singlet around 3.4 ppm. In a chiral molecule, these protons are diastereotopic and would be expected to show distinct signals and couple with each other. However, free rotation around the C3-C6 bond can lead to an averaged signal, appearing as a singlet.

-

Methyl Protons (C5): The three protons of the methyl group are expected to be a sharp singlet at approximately 1.3 ppm. This upfield shift is characteristic of a methyl group on a quaternary carbon.

-

NH and OH Protons: The protons on the nitrogen (N1) and oxygen (O7) atoms are expected to be broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange. Deuterium exchange (by adding a drop of D₂O) would cause these signals to disappear, confirming their assignment.

Experimental Protocol for ¹H NMR Acquisition:

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom | Predicted Chemical Shift (ppm) |

| C2/C4 | ~55-60 |

| C3 | ~40-45 |

| C6 | ~65-70 |

| C5 | ~20-25 |

Interpretation and Experimental Causality:

-

Azetidine Ring Carbons (C2/C4): The carbons adjacent to the nitrogen are expected to resonate in the range of 55-60 ppm, deshielded by the electronegative nitrogen.

-

Quaternary Carbon (C3): The quaternary carbon at the 3-position is predicted to have a chemical shift of around 40-45 ppm.

-

Hydroxymethyl Carbon (C6): The carbon of the hydroxymethyl group is expected to be the most downfield signal, around 65-70 ppm, due to the strong deshielding effect of the attached oxygen atom.

-

Methyl Carbon (C5): The methyl carbon will appear at the most upfield region, typically between 20-25 ppm.

Experimental Protocol for ¹³C NMR Acquisition:

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the ¹³C nucleus.

Caption: Workflow for ¹³C NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Broad, Strong | O-H stretch | Alcohol |

| 3350-3250 | Broad, Medium | N-H stretch | Secondary Amine |

| 2970-2850 | Medium-Strong | C-H stretch | Aliphatic |

| 1470-1430 | Medium | C-H bend | CH₂, CH₃ |

| 1150-1050 | Strong | C-O stretch | Primary Alcohol |

| 1130-1080 | Medium | C-N stretch | Aliphatic Amine |

Interpretation and Experimental Causality:

-

O-H and N-H Stretching: The most prominent features in the IR spectrum are expected to be the broad absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. The broadening is a direct consequence of intermolecular hydrogen bonding.

-

C-H Stretching: The absorptions in the 2970-2850 cm⁻¹ range are characteristic of C-H stretching vibrations from the methyl and methylene groups in the molecule.

-

C-O and C-N Stretching: Strong absorption bands corresponding to the C-O and C-N stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹). These are crucial for confirming the presence of the alcohol and amine functionalities.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 115 (corresponding to the molecular weight of C₆H₁₃NO)

-

Key Fragments:

-

m/z = 100 ([M-CH₃]⁺) - Loss of a methyl group.

-

m/z = 84 ([M-CH₂OH]⁺) - Loss of the hydroxymethyl group.

-

m/z = 71

-

m/z = 57

-

m/z = 44

-

Interpretation and Fragmentation Pathways:

The molecular ion at m/z 115 confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. The loss of a methyl radical (15 Da) to give a fragment at m/z 100 is a common fragmentation pathway. Another significant fragmentation would be the loss of the hydroxymethyl radical (31 Da) resulting in a fragment at m/z 84. Further fragmentation of the azetidine ring would lead to the smaller fragments observed.

Caption: Workflow for EI-MS data acquisition.

Conclusion: A Unified Spectroscopic Portrait

The collective analysis of NMR, IR, and MS data provides a detailed and self-validating structural characterization of this compound. Each technique offers a unique and complementary perspective: NMR elucidates the precise proton and carbon environments, IR confirms the presence of key functional groups, and MS establishes the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic guide serves as a foundational resource for scientists leveraging this important building block in the pursuit of novel chemical entities with therapeutic potential.

References

The predicted spectroscopic data presented in this guide were generated using a combination of computational chemistry software and publicly available spectral databases. For authoritative and detailed information on the principles and experimental techniques of NMR, IR, and MS, the following resources are recommended.

- NMR Spectroscopy: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- IR Spectroscopy: Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.

- Mass Spectrometry: de Hoffmann, E., & Stroobant, V. (2007).

-

Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

ChemDraw & Chem3D: PerkinElmer Informatics. Software for chemical drawing and molecular modeling, often including NMR prediction modules. [Link]

An In-Depth Technical Guide to the Solubility of (3-Methyl-3-azetidinyl)methanol in Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyl-3-azetidinyl)methanol is a key structural motif in modern medicinal chemistry, valued for its role as a versatile building block in the synthesis of novel therapeutic agents. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in drug discovery and development, impacting reaction kinetics, purification strategies, and formulation development. This technical guide provides a detailed exploration of the predicted solubility of this compound across a range of common organic solvents. In the absence of extensive empirical data in the public domain, this guide establishes a predictive framework based on the molecule's physicochemical properties. Furthermore, it offers a rigorous, step-by-step experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility in your research endeavors.

Introduction: The Strategic Importance of this compound in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry.[1] Its strained ring system imparts unique conformational constraints and metabolic stability to drug candidates. The substituent at the 3-position of the azetidine ring significantly influences the molecule's biological activity and physicochemical properties. This compound, in particular, offers a valuable combination of a tertiary amine within the azetidine ring and a primary alcohol, presenting opportunities for diverse chemical modifications and interactions with biological targets.

The solubility of this building block in organic solvents is a critical parameter that dictates its handling, reactivity, and application in synthetic chemistry.[2] For instance, achieving a homogeneous solution is often a prerequisite for efficient and reproducible chemical reactions. Understanding its solubility profile enables chemists to select appropriate solvent systems for synthesis, purification via crystallization or chromatography, and formulation of the final active pharmaceutical ingredient (API).

Predicted Physicochemical Properties of this compound

A molecule's solubility is fundamentally governed by its physicochemical properties. Based on the structure of this compound, we can infer the following key characteristics that will dictate its solubility behavior.

-

Polarity: The presence of a hydroxyl (-OH) group and a tertiary amine (-N-) imparts a significant degree of polarity to the molecule. The lone pair of electrons on the nitrogen atom and the electronegative oxygen atom create a notable dipole moment.

-

Hydrogen Bonding: The primary alcohol function serves as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). The tertiary amine in the azetidine ring can act as a hydrogen bond acceptor.[3] This capacity for hydrogen bonding is a dominant factor in its interaction with protic solvents.[4]

-

Molecular Structure: The compact, somewhat rigid structure of the azetidine ring, combined with the flexible hydroxymethyl group, will influence how the molecule packs in a crystal lattice and how it is solvated. The methyl group adds a small lipophilic character to the molecule.

Below is a diagram illustrating the key functional groups of this compound that influence its solubility.

Caption: Key structural features of this compound influencing solubility.

Predicted Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. It is crucial to note that these are predictions and should be confirmed by empirical testing as outlined in the subsequent section.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | The hydroxyl and tertiary amine groups can form strong hydrogen bonds with protic solvents.[3][4] The polarity of these solvents is well-matched with the polar nature of the solute. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. The lack of a hydrogen bond donating ability in the solvent may limit solubility compared to protic solvents. |